Boc-L-Dap(N3)-OH*CHA CAS number
Boc-L-Dap(N3)-OH*CHA CAS number
Boc-L-Dap(N3)-OH·CHA (CAS 2098496-88-7): A Technical Whitepaper on Bioorthogonal Bioconjugation and Peptide Engineering
Executive Summary
In the rapidly evolving landscape of biotherapeutics, Antibody-Drug Conjugates (ADCs), and synthetic peptidomimetics, the demand for highly stable, bioorthogonal building blocks is paramount. Boc-L-Dap(N3)-OH·CHA (Nα-Boc-Nβ-azido-L-2,3-diaminopropionic acid cyclohexylammonium salt) has emerged as a critical reagent. Featuring an azide functionality for late-stage click chemistry and a Boc-protected alpha-amine for orthogonal solid-phase peptide synthesis (SPPS), this compound provides researchers with precise control over molecular architecture. This whitepaper explores the structural mechanics, causality behind its chemical formulation, and validated protocols for its application in advanced drug development.
Chemical Profile & Structural Mechanics
The physical state of unnatural amino acids profoundly impacts their utility in automated synthesis. Free azido amino acids often present as viscous oils or amorphous solids, complicating accurate stoichiometric measurement and long-term storage. To resolve this, Boc-L-Dap(N3)-OH is crystallized as a dicyclohexylamine (CHA) salt[1].
Causality of the CHA Salt Formulation: The bulky, lipophilic dicyclohexylammonium counterion neutralizes the carboxylic acid, forming a highly crystalline, thermodynamically stable lattice. This structural stabilization prevents the spontaneous degradation of the azide group, mitigates premature Boc deprotection during extended storage, and ensures a free-flowing powder that is ideal for automated SPPS weighing[2].
| Property | Specification |
| Chemical Name | Nα-Boc-Nβ-azido-L-2,3-diaminopropionic acid cyclohexylammonium salt |
| CAS Number | 2098496-88-7 (Salt) / 122225-54-1 (Free Acid) |
| Molecular Formula | C14H27N5O4 (Free acid) · C6H13N (Salt) |
| Molecular Weight | 329.4 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 116 - 121 °C |
| Storage Conditions | 0 - 8 °C (Refrigerated) |
Data synthesized from established chemical databases and supplier specifications[1][2].
Mechanistic Applications in Bioconjugation
Boc-L-Dap(N3)-OH·CHA serves as a molecular linchpin in two primary bioorthogonal reactions:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal azide acts as a bioorthogonal handle, remaining completely inert to biological nucleophiles (amines, thiols, hydroxyls) present in native proteins. Upon exposure to a terminal alkyne and a Cu(I) catalyst, it undergoes a highly exergonic [3+2] cycloaddition to form a stable 1,4-disubstituted 1,2,3-triazole linkage. This is extensively used in attaching fluorophores, cytotoxic payloads (in ADCs), or PEGylating peptides[3].
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Staudinger Ligation: For in vivo applications where copper toxicity is a concern, the azide can react with phosphines via the Staudinger ligation to form stable amide bonds, allowing for selective modification of proteins in living systems[3].
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Orthogonal SPPS: The acid-labile Boc group provides orthogonality against base-labile Fmoc strategies. By incorporating Boc-L-Dap(N3)-OH at the N-terminus of an Fmoc-synthesized peptide, the final global cleavage with Trifluoroacetic acid (TFA) simultaneously removes the Boc group and cleaves the peptide from the resin, yielding a free N-terminus and an intact azide ready for conjugation[4].
Experimental Workflows & Protocols
Protocol 1: Incorporation of Boc-L-Dap(N3)-OH·CHA via SPPS
Objective: To couple the azido amino acid to a resin-bound peptide sequence.
Causality of Reagent Choice: Prior to coupling, the CHA salt must be neutralized in situ. We utilize DIC/OxymaPure for activation. Unlike HBTU/DIPEA, the mildly acidic nature of Oxyma prevents base-catalyzed side reactions or epimerization of the chiral center adjacent to the electron-withdrawing azide group[5].
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Resin Preparation: Swell the resin-bound peptide (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 20 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the N-terminal amine of the preceding residue. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x)[5].
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Salt Neutralization & Activation: Dissolve 3.0 equivalents of Boc-L-Dap(N3)-OH·CHA in DMF. Add 3.0 eq of OxymaPure and 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to form the active ester. (Note: The CHA will remain in solution as a soluble salt and will not interfere with coupling).
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Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1.5 to 2 hours. Monitor completion via the Kaiser test.
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Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (5x).
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Global Cleavage: Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5) for 2 hours. This cleaves the peptide from the resin and removes the N-terminal Boc group, while the azide remains completely stable under acidic conditions.
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Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude azido-peptide. Centrifuge and lyophilize[5].
Workflow for incorporating Boc-L-Dap(N3)-OH into peptides via Solid-Phase Peptide Synthesis.
Protocol 2: Post-Synthetic Modification via CuAAC (Click Chemistry)
Objective: To conjugate the purified azido-peptide to an alkyne-bearing payload (e.g., a fluorophore or drug).
Causality of Reagent Choice: Sodium ascorbate is used in excess to continuously reduce ambiently oxidized Cu(II) back to the catalytically active Cu(I) state. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is employed as a water-soluble ligand to stabilize Cu(I), accelerating the reaction rate and preventing copper-induced peptide degradation.
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Preparation: Dissolve the azido-peptide (1.0 eq) and the alkyne-payload (1.2 eq) in a degassed solvent mixture of t-Butanol/Water (1:1) or DMSO/Water depending on solubility.
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Catalyst Assembly: In a separate vial, premix CuSO4·5H2O (0.1 eq) and THPTA ligand (0.5 eq) in water.
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Reduction: Add sodium ascorbate (0.5 eq, freshly prepared in water) to the catalyst mixture. The solution will briefly turn brown and then clear, indicating the formation of active Cu(I).
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Reaction: Add the active catalyst complex to the peptide/alkyne solution. Purge with nitrogen, seal, and agitate at room temperature for 2-4 hours.
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Purification: Quench the reaction with EDTA to chelate the copper. Purify the resulting triazole-linked bioconjugate via preparative Reverse-Phase HPLC.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Conclusion
Boc-L-Dap(N3)-OH·CHA (CAS 2098496-88-7) represents a highly optimized building block for modern bioconjugation. By leveraging the thermodynamic stability of its dicyclohexylamine salt and the bioorthogonality of its azide side chain, researchers can execute highly complex, site-specific modifications of peptides and proteins. The protocols outlined above provide a self-validating framework for integrating this molecule into advanced solid-phase synthesis and click chemistry pipelines.
References
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PubChem. "Boc-L-Aza-OH (CHA) | C14H27N5O4 | CID 132988688 - PubChem." National Institutes of Health. 2
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Chem-Impex. "Nα-Boc-Nβ-Azido-L-2,3-diaminopropionic acid cyclohexylammonium salt." Chem-Impex International. 1
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Bapeks. "Boc-Dap(N3) CHA salt - Bapeks." Bapeks Ltd. 3
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BenchChem. "A Researcher's Guide to Azido Amino Acid Derivatives: A Cost-Benefit Analysis." BenchChem. 5
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ACS Publications. "Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids." Organic Letters. 4
